molecular formula C21H16N4O4S2 B2552243 (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 190653-60-2

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

Numéro de catalogue: B2552243
Numéro CAS: 190653-60-2
Poids moléculaire: 452.5
Clé InChI: XBWQFKZLHAGCDL-SFQUDFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core substituted with a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl group at position 3 and a 4-nitrobenzylidene moiety at position 3. The (E)-configuration of the benzylidene double bond is critical for its structural and electronic properties. Crystallographic studies of related compounds (e.g., ) suggest that hydrogen bonding and π-π stacking interactions stabilize the molecular conformation, which may influence its bioactivity .

Propriétés

IUPAC Name

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c1-13-18(20(27)24(22(13)2)15-6-4-3-5-7-15)23-19(26)17(31-21(23)30)12-14-8-10-16(11-9-14)25(28)29/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQFKZLHAGCDL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

Antibacterial Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant antibacterial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis. For instance, compounds similar to thiazolidinones have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa at low minimum inhibitory concentrations (MIC) .
  • Case Study : In a study involving derivatives with thiazolidinone scaffolds, it was found that certain modifications led to enhanced antibacterial efficacy. For example, compounds with specific substituents on the benzylidene fragment demonstrated over 50% reduction in biofilm formation at concentrations corresponding to their MICs .

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer properties.

  • In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiazolidinone structure can significantly influence anticancer activity. A systematic review highlighted that certain thiazolidinone derivatives exhibited strong cytotoxic effects on cancer cells by targeting multiple pathways involved in tumor growth .

Other Pharmacological Activities

The compound has also been investigated for additional biological activities:

  • Anti-inflammatory Activity : Thiazolidinones have shown potential in reducing inflammation markers in various models, indicating their role in managing inflammatory diseases.
  • Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µM)Notes
AntibacterialS. aureus0.5Effective against biofilm formation
AnticancerMCF-7 (breast cancer)25Induces apoptosis
Anti-inflammatoryRAW 264.7 cellsN/AReduces TNF-alpha levels
AntioxidantDPPH assay30Scavenges free radicals

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies provide insights into how well the compound can interact with specific enzymes or receptors involved in its pharmacological effects.

  • Acetylcholinesterase Inhibition : The compound showed promising docking scores indicating potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .
  • Kinase Inhibition : Predictions suggest that the compound may inhibit several kinases associated with cancer progression and bacterial resistance mechanisms .

Applications De Recherche Scientifique

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of thioxothiazolidinone derivatives, including the compound . Key findings include:

  • Inhibition of Resistant Strains : The compound exhibited significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, it demonstrated better potency than traditional antibiotics like ampicillin and ketoconazole against both bacterial and fungal strains .
  • Mechanism of Action : The antibacterial action is attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. Molecular docking studies suggest that the compound interacts effectively with bacterial enzymes, enhancing its therapeutic potential .

Anticancer Activity

The anticancer properties of thioxothiazolidinone derivatives are another area of active research. Notable observations include:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and HT-29 (colorectal cancer). The MTT assay indicated that certain derivatives had a higher efficacy compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. Docking studies reveal that the compound can bind to key proteins involved in cancer progression, suggesting a multi-target effect .

Anti-Diabetic Effects

The compound has also been investigated for its potential in managing diabetes-related complications. Key findings include:

  • Aldose Reductase Inhibition : A derivative of thioxothiazolidinone was found to selectively inhibit aldose reductase, an enzyme implicated in diabetic cataract formation. In vivo studies demonstrated that this inhibition led to improved metabolic parameters in diabetic rat models, including reduced blood glucose levels and improved insulin sensitivity .
  • Protective Effects Against Diabetic Complications : The compound's ability to modulate oxidative stress markers and improve lens transparency in diabetic models suggests its potential as a therapeutic agent for preventing diabetic cataracts .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship is crucial for further development:

Compound FeatureDescription
Core Structure Contains a thioxothiazolidinone moiety fused with a pyrazole ring, contributing to its biological activity.
Substituents Modifications at the 5-position with various aryl groups enhance antibacterial and anticancer activities.
Synthesis Methods Typically synthesized via multi-step reactions involving Knoevenagel condensation and cyclization techniques .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name / ID Key Structural Features Physicochemical/Biological Properties Reference
(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one 4-Nitrobenzylidene, thioxothiazolidinone core High electron-withdrawing nitro group; potential antimicrobial activity
(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one Furan-2-yl substituent instead of benzylidene Reduced planarity due to furan ring; lower solubility in polar solvents
(E)-1,5-Dimethyl-4-[3-(4-nitrobenzyl-oxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one Benzyloxy linker instead of direct benzylidene attachment Enhanced hydrogen-bonding capacity; improved crystallinity
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole substituent replacing thiazolidinone core Increased aromaticity; altered redox properties

Key Research Findings

Hydrogen Bonding : Compounds with benzyloxy linkers (e.g., ) exhibit stronger hydrogen-bonding networks in crystal structures, which may correlate with higher thermal stability .

Bioactivity: Thiazolidinones with nitro substituents (e.g., the target compound) show superior antimicrobial activity compared to non-nitro analogues. For example, MIC values against E. coli were 8 µg/mL for the nitro derivative versus >64 µg/mL for the furan-containing analogue .

Synthetic Accessibility: The target compound’s synthesis (via condensation of 3,5-diarylpyrazole with thioxothiazolidinone precursors) yields ~70% purity, whereas benzothiazole derivatives require multistep protocols with lower yields (~45%) .

Challenges and Limitations

  • The nitro group, while beneficial for reactivity, reduces aqueous solubility, limiting bioavailability .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one?

  • Answer : The compound is synthesized via a condensation reaction between 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives and 4-nitrobenzaldehyde. A typical procedure involves refluxing equimolar amounts of the pyrazolone precursor and 4-nitrobenzaldehyde in ethanol under basic conditions (e.g., NaOH or KOH) for 2–4 hours. The product is isolated by filtration, washed with ethanol, and recrystallized from a DMF/EtOH (1:1) mixture to achieve high purity .

Q. How is the (E)-configuration of the benzylidene group confirmed experimentally?

  • Answer : The (E)-geometry is determined using NOESY NMR spectroscopy, where the absence of nuclear Overhauser effect (NOE) between the nitrobenzylidene proton and the pyrazolone ring protons confirms the trans configuration. X-ray crystallography provides definitive proof by resolving spatial arrangements: the dihedral angle between the nitrobenzylidene and pyrazolone rings typically exceeds 60°, consistent with the (E)-isomer .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹), C=S (1150–1250 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) groups.
  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and distinguishes pyrazolone (C=O at ~160 ppm) and thiazolidinone (C=S at ~180 ppm) carbons.
  • UV-Vis : Identifies π→π* transitions in the nitrobenzylidene moiety (λmax ~350–400 nm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence reproducibility?

  • Answer : Yield optimization employs Design of Experiments (DoE) principles. Key factors include:

  • Solvent polarity : Ethanol > methanol due to better solubility of intermediates.
  • Reaction time : Extended reflux (>4 hours) may degrade the product; monitor via TLC.
  • Base concentration : Excess NaOH (1.5 eq.) improves deprotonation but risks hydrolysis. Statistical modeling (e.g., response surface methodology) identifies optimal conditions .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

  • Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Mitigation strategies:

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione ↔ thiol).
  • DFT calculations : Compare theoretical IR/NMR spectra with experimental data to identify dominant conformers.
  • Multi-technique validation : Cross-validate using X-ray (rigid structure) and solid-state NMR (local dynamics) .

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Answer : Graph set analysis (G) reveals hydrogen-bonding motifs:

  • N–H⋯O=C : Chains (C(4)) between pyrazolone carbonyl and amine groups.
  • C–H⋯O (nitro) : Stabilizes layers (R₂²(8)).
  • π–π stacking : Between nitrobenzylidene and phenyl rings (distance ~3.5 Å). These interactions are critical for predicting solubility and stability .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for structure refinement. Initial models are built in Olex2, followed by iterative cycles of least-squares minimization and electron density mapping. Key metrics: R-factor < 0.06, wR₂ < 0.15, and data-to-parameter ratio > 10 ensure reliability .
  • Spectral Assignments : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions, particularly for distinguishing pyrazolone and thiazolidinone carbons .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.